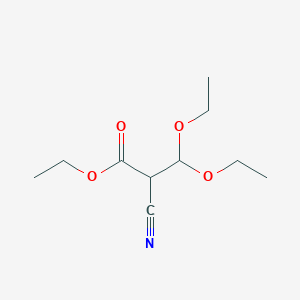
Ethyl 2-cyano-3,3-diethoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-cyano-3,3-diethoxypropanoate is an organic compound with the molecular formula C10H17NO4. It is a derivative of propanoic acid and is characterized by the presence of cyano and diethoxy groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3,3-diethoxypropanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with diethyl carbonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Another method involves the reaction of ethyl cyanoacetate with ethyl orthoformate in the presence of a catalyst such as p-toluenesulfonic acid. This reaction also proceeds via nucleophilic substitution and yields this compound as the main product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-cyano-3,3-diethoxypropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted derivatives.
Hydrolysis: In the presence of acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as amides, esters, and thioesters.
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-cyano-3,3-diethoxypropanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes and receptors.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of ethyl 2-cyano-3,3-diethoxypropanoate depends on the specific reaction or application. In nucleophilic substitution reactions, the compound acts as an electrophile, with the cyano and diethoxy groups facilitating the substitution process. In biological applications, the compound may interact with specific enzymes or receptors, inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-cyano-3,3-diethoxypropanoate can be compared with similar compounds such as ethyl cyanoacetate and ethyl 3,3-diethoxypropanoate. While ethyl cyanoacetate lacks the diethoxy groups, ethyl 3,3-diethoxypropanoate lacks the cyano group. The presence of both cyano and diethoxy groups in this compound makes it unique and versatile in various chemical reactions and applications .
List of Similar Compounds
- Ethyl cyanoacetate
- Ethyl 3,3-diethoxypropanoate
- Ethyl 2-cyano-3,3-diphenylacrylate
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
116097-90-6 |
|---|---|
Molekularformel |
C10H17NO4 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
ethyl 2-cyano-3,3-diethoxypropanoate |
InChI |
InChI=1S/C10H17NO4/c1-4-13-9(12)8(7-11)10(14-5-2)15-6-3/h8,10H,4-6H2,1-3H3 |
InChI-Schlüssel |
MURYODNHHCIULJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(C#N)C(=O)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
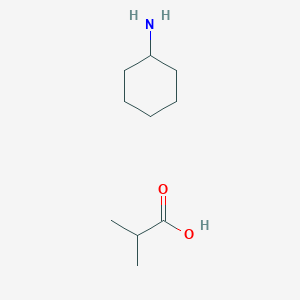
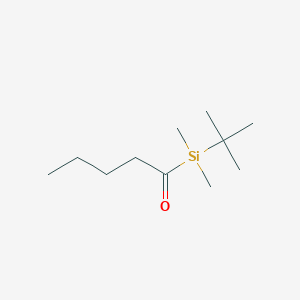
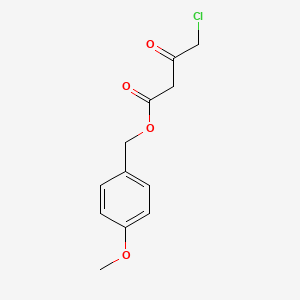
![Acetic acid;[5-ethyl-2-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14307950.png)
![3-(Phenylsulfanyl)-3,4-dihydro-2H-furo[2,3-h][1]benzopyran-6-ol](/img/structure/B14307963.png)

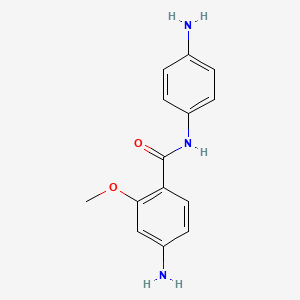
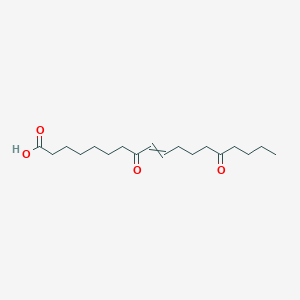

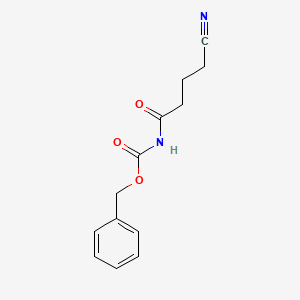
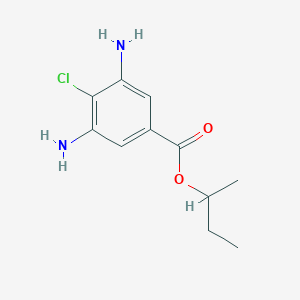
![Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B14308004.png)
![5-[(2,4-Diaminopyrimidin-5-yl)methyl]-3-methoxy-2-(methylsulfanyl)phenol](/img/structure/B14308010.png)
